An In-Depth Technical Guide to 4-(2-Butoxyethyl)piperidine HCl: Structure, Synthesis, and Applications
An In-Depth Technical Guide to 4-(2-Butoxyethyl)piperidine HCl: Structure, Synthesis, and Applications
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive technical overview of 4-(2-Butoxyethyl)piperidine hydrochloride, a heterocyclic amine of significant interest in medicinal chemistry and organic synthesis. As a member of the vast piperidine family, this compound serves as a valuable building block for the creation of more complex molecules with potential therapeutic applications. The piperidine moiety is a well-established "privileged structure" in drug discovery, appearing in a wide array of approved pharmaceuticals due to its favorable pharmacokinetic properties and ability to interact with various biological targets.[][2] This document will delve into the chemical structure, physicochemical properties, synthetic routes, potential applications, and safety considerations of 4-(2-Butoxyethyl)piperidine HCl.
Chemical Identity and Structure
4-(2-Butoxyethyl)piperidine hydrochloride is the hydrochloride salt of the parent base, 4-(2-Butoxyethyl)piperidine. The presence of the piperidine ring, a saturated six-membered heterocycle containing a nitrogen atom, is a key structural feature.[3]
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IUPAC Name: 4-(2-butoxyethyl)piperidine;hydrochloride
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CAS Number: 1219967-64-2
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Molecular Formula: C₁₁H₂₄ClNO
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Molecular Weight: 221.77 g/mol
Structural Representation
Figure 1. 2D Structure of 4-(2-Butoxyethyl)piperidine hydrochloride.
Physicochemical Properties
Specific experimental data for 4-(2-Butoxyethyl)piperidine HCl is not widely available in the literature. The properties listed below are estimated based on data from structurally similar compounds, such as other 4-substituted piperidines and their hydrochloride salts.[4][5][6]
| Property | Estimated Value/Observation | Rationale/Reference |
| Appearance | White to off-white crystalline solid | Typical for hydrochloride salts of amines.[7] |
| Melting Point | 150 - 180 °C | Based on melting points of similar piperidine HCl salts. |
| Boiling Point | Not applicable (decomposes) | Salts typically decompose at high temperatures. |
| Solubility | Soluble in water and polar organic solvents (e.g., methanol, ethanol). | The hydrochloride salt form increases aqueous solubility.[7] |
| pKa | 10.5 - 11.5 | The pKa of the protonated piperidine nitrogen is typically in this range.[3] |
| logP (free base) | 2.0 - 2.5 | Estimated based on the contribution of the butoxyethyl group, suggesting moderate lipophilicity. |
Synthesis and Manufacturing
The synthesis of 4-(2-Butoxyethyl)piperidine HCl can be logically approached through a multi-step process, commencing with a readily available precursor and culminating in the final product. A plausible and efficient synthetic strategy involves the etherification of 4-(2-hydroxyethyl)piperidine. This method leverages the well-established Williamson ether synthesis.
Proposed Synthetic Pathway
A robust two-step synthesis is proposed:
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Reduction of a Pyridine Precursor: Synthesis of the key intermediate, 4-(2-hydroxyethyl)piperidine, via the catalytic hydrogenation of 2-(pyridin-4-yl)ethan-1-ol.
-
Williamson Ether Synthesis: Formation of the butoxyethyl ether linkage by reacting 4-(2-hydroxyethyl)piperidine with a suitable butyl-containing electrophile, followed by salt formation.
Caption: Proposed synthetic workflow for 4-(2-Butoxyethyl)piperidine HCl.
Experimental Protocol
The following protocol is a representative procedure based on established chemical transformations for similar molecules.[8]
Step 1: Synthesis of 4-(2-hydroxyethyl)piperidine
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To a solution of 2-(pyridin-4-yl)ethan-1-ol in a suitable solvent such as ethanol or methanol, add a catalytic amount of platinum(IV) oxide (PtO₂).
-
Pressurize the reaction vessel with hydrogen gas (typically 50-100 psi).
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Stir the reaction mixture at room temperature until hydrogen uptake ceases.
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Filter the reaction mixture through a pad of celite to remove the catalyst.
-
Concentrate the filtrate under reduced pressure to yield crude 4-(2-hydroxyethyl)piperidine. This intermediate can be purified by distillation or used directly in the next step.
Step 2: Synthesis of 4-(2-Butoxyethyl)piperidine and its Hydrochloride Salt
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Dissolve 4-(2-hydroxyethyl)piperidine in an anhydrous aprotic solvent, such as tetrahydrofuran (THF) or dimethylformamide (DMF), under an inert atmosphere (e.g., nitrogen or argon).
-
Cool the solution in an ice bath (0 °C).
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Add sodium hydride (NaH) portion-wise to the solution to form the corresponding alkoxide. Allow the mixture to stir at 0 °C for 30 minutes.
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Add 1-bromobutane (or another suitable butyl halide) dropwise to the reaction mixture.
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Allow the reaction to warm to room temperature and stir overnight.
-
Quench the reaction carefully by the slow addition of water.
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Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude free base, 4-(2-Butoxyethyl)piperidine.
-
Purify the free base using column chromatography on silica gel.
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Dissolve the purified free base in anhydrous diethyl ether and add a solution of hydrochloric acid in diethyl ether dropwise with stirring.
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Collect the resulting precipitate by filtration, wash with cold diethyl ether, and dry under vacuum to yield 4-(2-Butoxyethyl)piperidine HCl as a solid.
Applications in Research and Drug Development
The piperidine ring is a fundamental scaffold in medicinal chemistry, present in numerous FDA-approved drugs.[] Its derivatives are explored for a wide range of therapeutic targets.
Role as a Pharmaceutical Building Block
4-(2-Butoxyethyl)piperidine HCl serves as a versatile intermediate in the synthesis of more elaborate molecules. The secondary amine of the piperidine ring provides a reactive site for further functionalization, such as alkylation, acylation, or arylation, allowing for the systematic exploration of chemical space around this core structure.[7][9]
Potential Therapeutic Areas
While specific biological activities for this exact compound are not extensively documented, its structural motifs suggest potential for investigation in several areas:
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Neurological Disorders: Many piperidine-containing compounds are known to interact with central nervous system (CNS) targets, including muscarinic acetylcholine receptors and sigma receptors.[10]
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Antiviral and Anticancer Agents: The piperidine scaffold has been incorporated into various antiviral and anticancer compounds, where it can influence properties like solubility, cell permeability, and target binding.[2]
Spectroscopic Data Analysis (Self-Validating Protocol)
As a self-validating system, the expected spectroscopic data for 4-(2-Butoxyethyl)piperidine (free base) is predicted below based on standard chemical shift values and data from analogous structures.[11][12][13]
Predicted ¹H NMR Spectrum (400 MHz, CDCl₃)
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δ 3.45-3.55 (m, 4H): Overlapping triplets corresponding to the -O-CH₂-CH₂-piperidine and the -O-CH₂-CH₂CH₂CH₃ protons.
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δ 3.00-3.10 (m, 2H): Protons on the piperidine ring adjacent to the nitrogen (axial C2/C6-H).
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δ 2.55-2.65 (m, 2H): Protons on the piperidine ring adjacent to the nitrogen (equatorial C2/C6-H).
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δ 1.70-1.80 (m, 2H): Protons on the piperidine ring at C3/C5 (axial).
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δ 1.50-1.60 (m, 2H): Protons of the -O-CH₂-CH₂-CH₂CH₃ group.
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δ 1.35-1.45 (m, 5H): Overlapping signals from the piperidine C4-H, C3/C5 equatorial protons, and the -O-CH₂CH₂-CH₂-CH₃ protons.
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δ 0.92 (t, J=7.4 Hz, 3H): Terminal methyl group of the butyl chain (-CH₂-CH₃).
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A broad singlet for the N-H proton would also be expected, with its chemical shift dependent on concentration and solvent.
Predicted ¹³C NMR Spectrum (100 MHz, CDCl₃)
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δ 70.0-71.0: -O-C H₂- (butyl group)
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δ 68.0-69.0: -O-C H₂- (ethyl linker)
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δ 46.0-47.0: Piperidine C2/C6
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δ 38.0-39.0: C H₂-piperidine (ethyl linker)
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δ 35.0-36.0: Piperidine C4
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δ 32.0-33.0: Piperidine C3/C5
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δ 31.5-32.5: -O-CH₂-C H₂- (butyl group)
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δ 19.0-20.0: -C H₂-CH₃ (butyl group)
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δ 13.5-14.5: -C H₃ (butyl group)
Predicted Infrared (IR) Spectroscopy
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3300-3400 cm⁻¹: N-H stretch (secondary amine, free base)
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2950-2850 cm⁻¹: C-H stretching (aliphatic)
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1120-1080 cm⁻¹: C-O-C stretch (ether)
Predicted Mass Spectrometry (EI)
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Molecular Ion (M⁺) for free base (C₁₁H₂₃NO): m/z 185.18
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Key Fragmentation Peaks: Loss of the butyl group (m/z 128), alpha-cleavage of the piperidine ring.
Safety and Handling
Hazard Identification
-
Acute Toxicity: May be harmful if swallowed, in contact with skin, or if inhaled.[16][18]
-
Skin Corrosion/Irritation: Expected to cause skin irritation.[14][15]
-
Eye Damage/Irritation: Expected to cause serious eye irritation.[14][15]
-
Respiratory Irritation: May cause respiratory tract irritation.[15]
Recommended Precautions
-
Engineering Controls: Handle in a well-ventilated area, preferably in a chemical fume hood.
-
Personal Protective Equipment (PPE):
-
Eye/Face Protection: Wear chemical safety goggles or a face shield.
-
Skin Protection: Wear compatible chemical-resistant gloves (e.g., nitrile rubber), and a lab coat.
-
Respiratory Protection: If ventilation is inadequate, use a NIOSH-approved respirator.
-
-
Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated place away from incompatible materials such as strong oxidizing agents.[16]
-
Disposal: Dispose of contents and container in accordance with local, regional, and national regulations.
First Aid Measures
-
Inhalation: Move the person to fresh air. If breathing is difficult, give oxygen. Seek medical attention.
-
Skin Contact: Immediately wash the affected area with plenty of soap and water. Remove contaminated clothing. Seek medical attention if irritation persists.
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.
-
Ingestion: Do not induce vomiting. Rinse mouth with water. Seek immediate medical attention.
Conclusion
4-(2-Butoxyethyl)piperidine HCl is a valuable chemical intermediate with significant potential in the field of drug discovery and organic synthesis. Its structure, combining the privileged piperidine scaffold with a flexible butoxyethyl side chain, makes it an attractive starting point for the development of novel compounds with diverse pharmacological activities. While specific data for this compound is limited, this guide provides a robust framework for its synthesis, characterization, and safe handling based on established chemical principles and data from closely related analogues. Further research into this and similar compounds is warranted to fully explore their therapeutic potential.
References
-
PubChem. (n.d.). 4-(2-Propoxyethyl)piperidine-2-carboxylic acid. Retrieved from [Link]
- Google Patents. (2016). CN105924408A - Synthetic method of piperidine hydrochloride.
- Google Patents. (2015). CN104628625A - Synthesis method of N-boc-4-hydroxypiperidine.
- Google Patents. (2022). WO2022195497A1 - A process for the preparation of 4-piperidone hcl hydrate.
- Google Patents. (2020). CN111606842A - Preparation method of 2- (4-piperidyl) -2-propanol and hydrochloride thereof.
-
Royal Society of Chemistry. (n.d.). Supporting Information: Highly Efficient and Eco-friendly Synthesis of Tertiary Amines by Reductive Alkylation of Aldehydes with Secondary Amines over Pt Nanowires Catalyst. Retrieved from [Link]
-
Al-Obaidi, A., et al. (2024). Comparative Analysis of the Structure and Pharmacological Properties of Some Piperidines and Host–Guest Complexes of β-Cyclodextrin. MDPI. Retrieved from [Link]
-
Wikipedia. (n.d.). Piperidine. Retrieved from [Link]
-
PubChem. (n.d.). 4-(2-Phenylethyl)piperidine hydrochloride. Retrieved from [Link]
- Google Patents. (1984). United States Patent 4,550,116.
-
PENTA s.r.o. (2024, May 7). Piperidine - SAFETY DATA SHEET. Retrieved from [Link]
-
IJNRD. (2024, February). Piperidine Unveiled: A Comprehensive Exploration of Structure, Applications, and Pharmacological Significance. International Journal of Novel Research and Development, 9(2). Retrieved from [Link]
-
Yeast Metabolome Database. (n.d.). Piperidine (YMDB01338). Retrieved from [Link]
-
PubChem. (n.d.). 4-[2-(2-Methylphenoxy)ethyl]piperidine hydrochloride. Retrieved from [Link]
-
Royal Society of Chemistry. (n.d.). Proton NMR spectra for the intermediate piperidines 56-60 and acetylenes 63-81 and 85, 86. Retrieved from [Link]
-
PubChem. (n.d.). 4-(2-Ethoxyphenyl)piperidine hydrochloride. Retrieved from [Link]
Sources
- 2. ijnrd.org [ijnrd.org]
- 3. Piperidine - Wikipedia [en.wikipedia.org]
- 4. 4-(2-Propoxyethyl)piperidine-2-carboxylic acid | C11H21NO3 | CID 18446258 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. 4-(2-Phenylethyl)piperidine hydrochloride | C13H20ClN | CID 22914816 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. 4-(2-Ethoxyphenyl)piperidine hydrochloride | C13H20ClNO | CID 53532665 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. CAS 6091-44-7: Piperidine hydrochloride | CymitQuimica [cymitquimica.com]
- 8. CN111606842A - Preparation method of 2- (4-piperidyl) -2-propanol and hydrochloride thereof - Google Patents [patents.google.com]
- 9. chemimpex.com [chemimpex.com]
- 10. caymanchem.com [caymanchem.com]
- 11. rsc.org [rsc.org]
- 12. Piperidine(110-89-4) 1H NMR [m.chemicalbook.com]
- 13. rsc.org [rsc.org]
- 14. fishersci.com [fishersci.com]
- 15. assets.thermofisher.cn [assets.thermofisher.cn]
- 16. sigmaaldrich.com [sigmaaldrich.com]
- 17. synquestlabs.com [synquestlabs.com]
- 18. pentachemicals.eu [pentachemicals.eu]
- 19. fishersci.com [fishersci.com]
